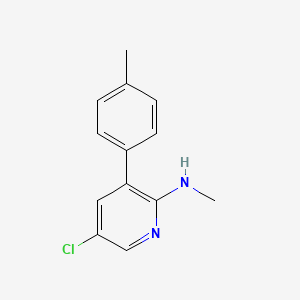![molecular formula C13H16O3S B14229459 4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one CAS No. 561276-74-2](/img/structure/B14229459.png)
4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one is an organic compound with a complex structure that includes a methoxy group, a sulfinyl group, and a pentenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzene with 4-methylbenzenesulfinyl chloride under basic conditions to form the sulfinyl intermediate. This intermediate is then reacted with pent-3-en-2-one in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group may influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxypent-3-en-2-one: Shares the methoxy and pentenone structure but lacks the sulfinyl group.
4-Methylpent-3-en-2-one: Similar backbone but without the methoxy and sulfinyl groups.
Uniqueness
4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one is unique due to the presence of both the methoxy and sulfinyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
561276-74-2 |
|---|---|
Formule moléculaire |
C13H16O3S |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
4-methoxy-1-[(R)-(4-methylphenyl)sulfinyl]pent-3-en-2-one |
InChI |
InChI=1S/C13H16O3S/c1-10-4-6-13(7-5-10)17(15)9-12(14)8-11(2)16-3/h4-8H,9H2,1-3H3/t17-/m1/s1 |
Clé InChI |
IQYGAPSTWJIVAJ-QGZVFWFLSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[S@](=O)CC(=O)C=C(C)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)CC(=O)C=C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


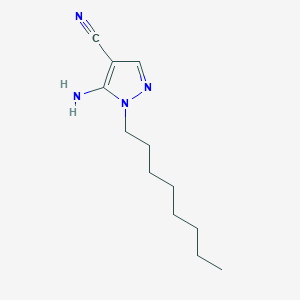
![N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide](/img/structure/B14229386.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
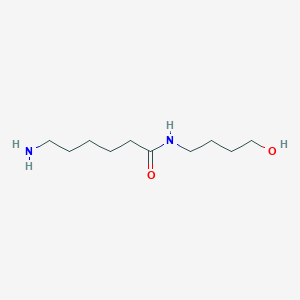
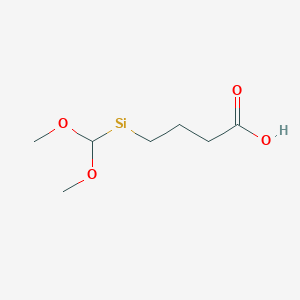

![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)

![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)

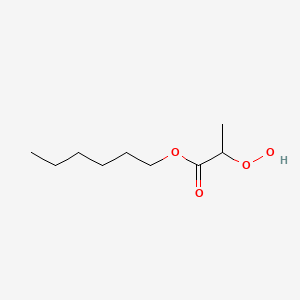
![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)

